N-cyclohexyl-2-(4-methoxyphenoxy)propanamide
Overview
Description
N-cyclohexyl-2-(4-methoxyphenoxy)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclohexyl group, a methoxyphenoxy group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(4-methoxyphenoxy)propanamide typically involves the reaction of cyclohexylamine with 2-(4-methoxyphenoxy)propanoic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The purification process typically involves recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-2-(4-methoxyphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-cyclohexyl-2-(4-hydroxyphenoxy)propanamide.
Reduction: The amide group can be reduced to form the corresponding amine, N-cyclohexyl-2-(4-methoxyphenoxy)propanamine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenation reactions may use reagents like bromine or chlorine, while alkylation reactions can involve alkyl halides.
Major Products Formed:
Oxidation: N-cyclohexyl-2-(4-hydroxyphenoxy)propanamide
Reduction: N-cyclohexyl-2-(4-methoxyphenoxy)propanamine
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-cyclohexyl-2-(4-methoxyphenoxy)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(4-methoxyphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
- N-cyclohexyl-2-(4-methylphenoxy)propanamide
- N-cyclohexyl-2-(4-hydroxyphenoxy)propanamide
- N-cyclohexyl-2-(4-chlorophenoxy)propanamide
Comparison: N-cyclohexyl-2-(4-methoxyphenoxy)propanamide is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties Compared to its analogs, such as N-cyclohexyl-2-(4-methylphenoxy)propanamide, the methoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets
Properties
IUPAC Name |
N-cyclohexyl-2-(4-methoxyphenoxy)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-12(16(18)17-13-6-4-3-5-7-13)20-15-10-8-14(19-2)9-11-15/h8-13H,3-7H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKAXWRGKIKUOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)OC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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